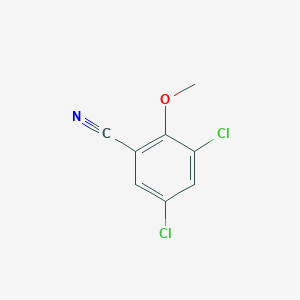
3,5-Dichloro-2-methoxybenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,5-Dichloro-2-methoxybenzonitrile is a useful research compound. Its molecular formula is C8H5Cl2NO and its molecular weight is 202.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3,5-Dichloro-2-methoxybenzonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and relevant studies that highlight its potential applications.
Chemical Structure and Properties
This compound has the following structural formula:
- Molecular Formula : C9H7Cl2NO
- Molecular Weight : 216.07 g/mol
The compound features a benzene ring with two chlorine substituents at the 3 and 5 positions and a methoxy group at the 2 position, along with a nitrile functional group. These structural characteristics contribute to its unique chemical reactivity and biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a variety of pathogens. A study focused on its derivatives demonstrated effectiveness against multidrug-resistant Gram-positive bacteria and fungi, including:
- Staphylococcus aureus
- Acinetobacter baumannii
- Klebsiella pneumoniae
- Candida auris
These findings suggest that the compound may serve as a scaffold for developing new antimicrobial agents to combat increasing resistance among pathogens .
Anticancer Activity
In vitro studies have shown that compounds related to this compound possess anticancer properties . Specifically, derivatives with this structure have been tested against various cancer cell lines, including A549 (human lung cancer) and demonstrated significant cytotoxic effects . The mechanism of action appears to involve the modulation of cellular pathways that regulate apoptosis and cell proliferation.
The biological activity of this compound is thought to arise from its ability to interact with specific molecular targets within cells. These interactions may include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
- Receptor Modulation : It could bind to receptors that regulate cell growth and apoptosis, leading to altered signaling pathways.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its derivatives:
- Antimicrobial Study : A comparative analysis of various derivatives showed that those containing the dichloro and methoxy substitutions exhibited enhanced activity against resistant strains of bacteria .
- Cytotoxicity Assays : In A549 cell lines, compounds derived from this compound showed IC50 values indicating potent anticancer effects. For instance, one derivative had an IC50 value of 0.203±0.03μM, highlighting its potential as an effective anticancer agent .
Comparative Analysis of Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4,5-Dichloro-2-methoxybenzonitrile | Chlorine at different positions | Antimicrobial potential |
| 4-Chloro-2-methoxybenzonitrile | Lacks one chlorine atom | Varying activity profile |
| 4-Chloro-3-methoxybenzonitrile | Methoxy group at different position | Different reactivity |
This comparison reveals how slight modifications in structure can significantly affect biological outcomes.
Properties
IUPAC Name |
3,5-dichloro-2-methoxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2NO/c1-12-8-5(4-11)2-6(9)3-7(8)10/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJBFMJTVXOXDEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














